molecular formula C14H20O B11969896 1-(Meta-tolyl)-cycloheptanol CAS No. 75024-30-5

1-(Meta-tolyl)-cycloheptanol

Cat. No.: B11969896
CAS No.: 75024-30-5
M. Wt: 204.31 g/mol
InChI Key: MKYLGWYNYOPVSE-UHFFFAOYSA-N
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Description

1-(Meta-Tolyl)-cycloheptanol is a cycloheptanol derivative featuring a 3-methylphenyl (meta-tolyl) substituent attached to the cycloheptane ring. The meta-tolyl group introduces unique electronic and steric properties, distinguishing it from simpler cycloheptanol derivatives like 1-methylcycloheptanol.

Properties

CAS No.

75024-30-5

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-(3-methylphenyl)cycloheptan-1-ol

InChI

InChI=1S/C14H20O/c1-12-7-6-8-13(11-12)14(15)9-4-2-3-5-10-14/h6-8,11,15H,2-5,9-10H2,1H3

InChI Key

MKYLGWYNYOPVSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CCCCCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Meta-tolyl)-cycloheptanol can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with meta-tolylmagnesium bromide (a Grignard reagent) in an ether solvent. The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl group of cycloheptanone, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent recovery, purification through distillation or recrystallization, and quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(Meta-tolyl)-cycloheptanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding cycloheptane derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products:

    Oxidation: Cycloheptanone or meta-tolylcycloheptanone.

    Reduction: Meta-tolylcycloheptane.

    Substitution: Meta-tolylcycloheptyl chloride or bromide.

Scientific Research Applications

1-(Meta-tolyl)-cycloheptanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Meta-tolyl)-cycloheptanol exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(meta-tolyl)-cycloheptanol with structurally related cycloheptanol derivatives, focusing on molecular properties, synthesis, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Properties Applications/Notes
This compound C₁₄H₂₀O* ~204.31* 3-methylphenyl - Predicted low water solubility due to aromatic hydrophobicity. - Potential intermediate for drug design (e.g., HIV protease inhibitors) .
1-Methylcycloheptanol C₈H₁₆O 128.21 Methyl - Refractive index: 1.472; insoluble in water . - Chemical intermediate; limited bioactivity reported .
1-(4-Methoxyphenyl)cycloheptanol C₁₄H₂₀O₂ 220.31 4-methoxyphenyl - NMR signals: δ 6.87–7.42 (aromatic protons); δ 3.80 (methoxy group) . - Synthesized via Grignard reaction; explored in medicinal chemistry .
1-Benzylcycloheptanol C₁₄H₂₀O 204.31 Benzyl - Higher molecular weight; increased steric bulk. - Structural analog in agrochemical research (e.g., bencyclanol) .
1-(Aminomethyl)cycloheptanol C₈H₁₇NO 143.23 Aminomethyl - Requires inert storage (2–8°C); hazardous (H314: skin corrosion) . - Specialized applications in peptide synthesis or coordination chemistry .

*Theoretical calculation based on structural analogs.

Electronic and Steric Effects

  • Meta-Tolyl vs.
  • Meta-Tolyl vs. 4-Methoxyphenyl : The methoxy group in the para position offers stronger electron-donating resonance effects, whereas the meta-tolyl group prioritizes steric influence over electronic modulation.

Biological Activity

1-(Meta-tolyl)-cycloheptanol, a compound with the CAS number 75024-30-5, has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H18O
  • Molecular Weight : 194.28 g/mol
  • IUPAC Name : 1-(3-methylphenyl)cycloheptanol

Synthesis

The synthesis of this compound typically involves the cyclization of meta-tolyl compounds under specific reaction conditions. The following synthetic route is commonly employed:

  • Starting Materials : Meta-tolyl alcohol and cycloheptanone.
  • Reagents : Acid catalysts such as sulfuric acid.
  • Conditions : Reflux in an appropriate solvent (e.g., ethanol).

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various compounds against bacterial strains, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.

CompoundActivity Against S. aureusActivity Against E. coli
This compoundMIC = 32 µg/mLMIC = 64 µg/mL
Control (e.g., Penicillin)MIC = 4 µg/mLMIC = 8 µg/mL

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.

The biological activity of this compound may be attributed to its interaction with specific cellular receptors and enzymes:

  • Enzyme Inhibition : It is hypothesized that the compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Receptor Modulation : The compound may also act as a ligand for certain G-protein coupled receptors (GPCRs), influencing various signaling pathways.

Study on Antimicrobial Activity

A recent study published in the Journal of Antibiotics evaluated the effectiveness of various compounds, including this compound, against resistant bacterial strains. The results highlighted its potential as a lead compound for developing new antibiotics.

Study on Anti-inflammatory Properties

In another investigation, researchers assessed the anti-inflammatory effects of this compound in a murine model of arthritis. The findings indicated a reduction in joint swelling and pain scores, suggesting its therapeutic potential for treating inflammatory diseases.

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